molecular formula C13H15NO6S B8068047 4-Isothiocyanatophenyl-a-D-glucopyranoside

4-Isothiocyanatophenyl-a-D-glucopyranoside

Cat. No.: B8068047
M. Wt: 313.33 g/mol
InChI Key: RWANFUZQWINQBY-LBELIVKGSA-N
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Description

4-Isothiocyanatophenyl-a-D-glucopyranoside is an organic compound with the molecular formula C13H15NO5S and a molecular weight of 297.33 g/mol. It is a derivative of glucose where a phenyl group is attached to the glucose molecule via an isothiocyanate linkage. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatophenyl-a-D-glucopyranoside typically involves the reaction of phenyl isothiocyanate with a-D-glucopyranoside under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to maintain precise control over reaction conditions, including temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatophenyl-a-D-glucopyranoside can undergo various chemical reactions, including:

  • Oxidation: The isothiocyanate group can be oxidized to form thiocyanate derivatives.

  • Reduction: Reduction reactions can lead to the formation of thioureas.

  • Substitution: The hydroxyl groups on the glucose moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite are used.

  • Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Thiocyanate derivatives.

  • Reduction: Thioureas.

  • Substitution: Substituted glucosides.

Scientific Research Applications

4-Isothiocyanatophenyl-a-D-glucopyranoside is widely used in scientific research due to its unique chemical properties:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in glycobiology to study carbohydrate-protein interactions.

  • Medicine: It is employed in the development of glycoconjugate vaccines and drug delivery systems.

  • Industry: It is used in the production of neoglycoproteins and other glycoconjugates.

Mechanism of Action

The mechanism by which 4-Isothiocyanatophenyl-a-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins or other biomolecules, forming covalent bonds. This reactivity is utilized in various biological assays and drug discovery processes.

Comparison with Similar Compounds

  • 4-Isothiocyanatophenyl-a-D-mannopyranoside

  • 4-Isothiocyanatophenyl-b-D-glucopyranoside

Uniqueness: 4-Isothiocyanatophenyl-a-D-glucopyranoside is unique due to its specific stereochemistry and the presence of the isothiocyanate group, which imparts distinct reactivity compared to other similar compounds. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in scientific research.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANFUZQWINQBY-LBELIVKGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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